2”,3”-Dihydroochnaflavone: A Technical Guide to its Natural Sources and Isolation
2”,3”-Dihydroochnaflavone: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and spectroscopic characterization of the biflavonoid 2”,3”-Dihydroochnaflavone. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources
2”,3”-Dihydroochnaflavone is a naturally occurring biflavonoid predominantly found in plant species belonging to the Ochnaceae family. Extensive phytochemical investigations have identified its presence in the following genera and species:
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Genus: Luxemburgia
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Genus: Ochna
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Genus: Godoya
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Godoya antioquiensis
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The leaves and branches of these plants have been the primary plant parts utilized for the isolation of this compound.[1]
Co-occurring Phytochemicals
During the isolation of 2”,3”-Dihydroochnaflavone, a variety of other secondary metabolites are often co-extracted and isolated. Understanding these co-constituents is crucial for the development of effective purification strategies. Notable co-occurring compounds from Luxemburgia nobilis and Ochna serrulata are listed below.
Table 1: Phytochemicals Co-isolated with 2”,3”-Dihydroochnaflavone
| Compound Class | Specific Compounds | Natural Source |
| Biflavonoids | Ochnaflavone, Amentoflavone, Robustaflavone | Luxemburgia nobilis, Ochna serrulata[1][3] |
| Flavonoids | Rutin, Epicatechin | Luxemburgia nobilis[1] |
| Chalcones | Isoliquiritigenin, 3'-Hydroxyisoliquiritigenin | Luxemburgia nobilis[1] |
| Triterpenes | Friedelin, Friedelinol, Lupeol, α-Amyrin, β-Amyrin | Luxemburgia nobilis[1] |
| Steroids | Sitosterol, 3-O-β-D-glucopyranosyl-sitosterol | Luxemburgia nobilis[1] |
| Fatty Acids | Hexadecanoic acid, Eicosanoic acid, Tetraecosanoic acid | Luxemburgia nobilis[1] |
Experimental Protocols: Isolation and Purification
The isolation of 2”,3”-Dihydroochnaflavone from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol synthesized from methodologies reported for its isolation from Luxemburgia nobilis and other Ochnaceae species.
Extraction
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Plant Material Preparation: Air-dried and powdered leaves and branches of the source plant are used as the starting material.
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Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or a mixture of methanol and dichloromethane (e.g., 7:3 v/v) at room temperature.[1][6] This process is typically carried out by maceration or percolation over several days to ensure the efficient extraction of secondary metabolites.
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Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate 2”,3”-Dihydroochnaflavone.
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Solvent Partitioning (Optional): The crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity.
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Silica Gel Column Chromatography: The crude extract or a polarity-based fraction is adsorbed onto silica gel and subjected to column chromatography.[1]
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Stationary Phase: Silica gel (60 Å, 230-400 mesh).
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Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity by adding ethyl acetate and/or methanol.[1]
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Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.
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Further Purification (if necessary): Fractions containing 2”,3”-Dihydroochnaflavone may require further purification.
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Sephadex LH-20 Column Chromatography: This technique is often used for the final purification of flavonoids, using an eluent such as methanol to remove remaining impurities.[6]
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Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, preparative reverse-phase HPLC can be employed.[6]
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The following diagram illustrates a general workflow for the isolation of 2”,3”-Dihydroochnaflavone.
Spectroscopic Data for Structural Elucidation
The structure of 2”,3”-Dihydroochnaflavone is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2”,3”-Dihydroochnaflavone
(Data obtained from a sample isolated from Luxemburgia nobilis in CD₃OD)[1]
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| Flavone Moiety | ||
| 2 | 163.8 | - |
| 3 | 102.7 | 6.50 (s) |
| 4 | 182.0 | - |
| 4a | 103.7 | - |
| 5 | 161.4 | - |
| 6 | 98.7 | 6.11 (d, 2.0) |
| 7 | 164.2 | - |
| 8 | 93.9 | 6.37 (d, 2.0) |
| 8a | 157.3 | - |
| 1' | 121.0 | - |
| 2' | 128.8 | 7.62 (d, 2.0) |
| 3' | 116.3 | - |
| 4' | 161.1 | - |
| 5' | 116.3 | 7.06 (d, 8.5) |
| 6' | 128.8 | 7.60 (dd, 8.5, 2.0) |
| Flavanone Moiety | ||
| 2'' | 79.5 | 5.25 (dd, 12.0, 3.0) |
| 3'' | 42.6 | 2.65 (dd, 17.0, 3.0), 2.95 (dd, 17.0, 12.0) |
| 4'' | 196.2 | - |
| 4a'' | 102.5 | - |
| 5'' | 163.5 | - |
| 6'' | 96.0 | 5.81 (d, 2.0) |
| 7'' | 167.0 | - |
| 8'' | 95.0 | 5.82 (d, 2.0) |
| 8a'' | 163.5 | - |
| 1''' | 128.0 | - |
| 2''' | 127.5 | 7.36 (d, 7.8) |
| 3''' | 115.0 | 6.75 (d, 7.8) |
| 4''' | 155.5 | - |
| 5''' | 115.0 | 6.75 (d, 7.8) |
| 6''' | 127.5 | 7.36 (d, 7.8) |
Conclusion
2”,3”-Dihydroochnaflavone is a significant biflavonoid primarily sourced from the Ochnaceae family. Its isolation involves standard phytochemistry techniques of solvent extraction and multi-step chromatography. The detailed spectroscopic data provided in this guide serves as a crucial reference for its identification and characterization. This information is foundational for further research into its potential biological activities and applications in drug discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Structure, synthesis and biological activities of biflavonoids isolated from Ochna serrulata (Hochst.) Walp. [researchspace.ukzn.ac.za]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
